3-(Pentylthio)-4h-1,2,4-triazole
Overview
Description
The 1,2,4-triazole ring system is a versatile scaffold in medicinal chemistry, known for its presence in compounds with a variety of bioactivities, including antimicrobial, antiviral, and antitumor effects . The 3-(pentylthio)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a pentylthio substituent at the 3-position of the triazole ring. This specific substitution pattern can potentially influence the biological activity of the molecule, as seen in other triazole derivatives that have been studied for their anticonvulsant, antimicrobial, and antituberculosis properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through a variety of methods. A general method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines . Although the abstracts provided do not detail the synthesis of 3-(pentylthio)-4H-1,2,4-triazole specifically, the methodologies described could potentially be adapted for its synthesis. For example, the synthesis of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives has been reported, which suggests that similar strategies could be employed for the synthesis of 3-(pentylthio)-4H-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 3-(pentylthio)-4H-1,2,4-triazole.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives can be quite diverse. For example, N-benzyl-1,2,3-triazoles can undergo debenzylation reactions . While this reaction pertains to the 1,2,3-triazole series, it indicates that the triazole ring can participate in various chemical transformations. The reactivity of the 3-(pentylthio)-4H-1,2,4-triazole would likely be influenced by the electron-donating pentylthio group, which could affect its participation in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For instance, the synthesis and properties of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts have been investigated, demonstrating the impact of different substituents on the triazole core . The presence of the pentylthio group in 3-(pentylthio)-4H-1,2,4-triazole would likely affect its solubility, melting point, and other physicochemical properties, which could be studied using techniques such as IR and NMR spectroscopy, as well as HPLC-MS for purity and individuality assessment .
Scientific Research Applications
Anticonvulsant Properties
- Anticonvulsant Activity: Triazoles, including 3-(Pentylthio)-4h-1,2,4-triazole, have been investigated for their anticonvulsant properties. A study highlighted the potential of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles as selective antagonists of strychnine-induced convulsions, indicating their use as potential antispastic agents. These compounds were found to function similarly to glycine receptor agonists, which could be beneficial in treating spasticity (Kane et al., 1994). Further studies have synthesized various triazole derivatives, such as 3-[[(substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles, and evaluated their anticonvulsant activity, revealing promising results in animal models (Küçükgüzel et al., 2004).
Antimicrobial and Antifungal Activity
- Antimicrobial Activity: Research has shown that triazole derivatives, including 3-(Pentylthio)-4h-1,2,4-triazole, exhibit significant antimicrobial activities. A study synthesized 3-alkylthio-5-(2-pyridyl)-1,2,4-triazoles, demonstrating effective action against M. tuberculosis H37Rv, a pathogenic bacterial strain (Kubota et al., 1978).
- Antifungal Properties: Triazole analogues, including alkylthio derivatives like 3-(Pentylthio)-4h-1,2,4-triazole, have been evaluated for their antifungal properties. These derivatives have shown efficacy against candidiasis and aspergillosis, with certain derivatives exhibiting enhanced activity when hydrophilic groups are introduced into their structure (Miyauchi et al., 1996).
Corrosion Inhibition
- Protective Properties in Industrial Applications: The use of 4H-triazole derivatives, including 3-(Pentylthio)-4h-1,2,4-triazole, as corrosion inhibitors has been explored. These compounds have demonstrated high efficacy in preventing corrosion and dissolution of mild steel in acidic environments. The effectiveness of these inhibitors is dependent on their molecular structure and the nature of the substituents (Bentiss et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, etc.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-pentylsulfanyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWCAZMHZEBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentylthio)-4h-1,2,4-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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